(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide
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Overview
Description
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyano group, a furan ring, and phenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylfuran-2-carbaldehyde with 4-phenoxyphenylamine in the presence of a base, followed by the addition of a cyano group through a cyanation reaction. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound, which can be further utilized in different chemical syntheses.
Scientific Research Applications
(2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The cyano group and phenyl rings play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
Uniqueness
Compared to similar compounds, (2E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide stands out due to its unique combination of a cyano group, furan ring, and phenyl groups. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
Properties
Molecular Formula |
C27H20N2O3 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
(E)-2-cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(4-phenoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C27H20N2O3/c1-19-7-9-20(10-8-19)26-16-15-25(32-26)17-21(18-28)27(30)29-22-11-13-24(14-12-22)31-23-5-3-2-4-6-23/h2-17H,1H3,(H,29,30)/b21-17+ |
InChI Key |
RPYUYBXIOLXLIV-HEHNFIMWSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
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